molecular formula C15H21N5O4S B010427 7-Ddado-hcy CAS No. 110880-46-1

7-Ddado-hcy

Cat. No.: B010427
CAS No.: 110880-46-1
M. Wt: 367.4 g/mol
InChI Key: XMLLGYTYKPQIRW-HJUHTLPRSA-N
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Description

7-Deazadeoxyhypusine (7-Ddado-hcy) is a structurally unique polyamine derivative involved in post-translational modifications of eukaryotic initiation factor 5A (eIF5A). This compound is critical for the hypusination pathway, which regulates cellular processes such as mRNA translation, apoptosis, and immune response . Its biosynthesis involves the transfer of an aminobutyl group from spermidine to a lysine residue on eIF5A, followed by hydroxylation. Research highlights its role in viral replication and cancer progression, making it a target for therapeutic interventions . Structural studies reveal a conserved 7-deazaadenine core, distinguishing it from conventional polyamines .

Properties

CAS No.

110880-46-1

Molecular Formula

C15H21N5O4S

Molecular Weight

367.4 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

InChI

InChI=1S/C15H21N5O4S/c16-10(15(22)23)2-4-25-6-8-5-11(21)14(24-8)20-3-1-9-12(17)18-7-19-13(9)20/h1,3,7-8,10-11,14,21H,2,4-6,16H2,(H,22,23)(H2,17,18,19)/t8-,10-,11+,14+/m0/s1

InChI Key

XMLLGYTYKPQIRW-HJUHTLPRSA-N

SMILES

C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CSCCC(C(=O)O)N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=CC3=C(N=CN=C32)N)CSCC[C@@H](C(=O)O)N

Canonical SMILES

C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CSCCC(C(=O)O)N

Other CAS No.

110880-46-1

Synonyms

7-ddAdo-HCY
S-3'-deoxy-7-deazaadenosylhomocysteine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3’-Deoxy-7-deazaadenosylhomocysteine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of protecting groups, selective deprotection, and coupling reactions under controlled temperatures and pH .

Industrial Production Methods

Industrial production of S-3’-Deoxy-7-deazaadenosylhomocysteine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, high-performance liquid chromatography for purification, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

S-3’-Deoxy-7-deazaadenosylhomocysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

S-3’-Deoxy-7-deazaadenosylhomocysteine has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-3’-Deoxy-7-deazaadenosylhomocysteine involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with nucleic acids, affecting their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 7-Cyano-7-Deazaguanine (7-CN-7-CG) A NADPH-dependent compound, 7-CN-7-CG shares a 7-deazapurine backbone with 7-Ddado-hcy but differs in its functional groups (cyano vs. aminobutyl). This structural variance reduces its affinity for eIF5A modification enzymes, as shown in kinetic assays (Km = 12 µM for this compound vs. Km = 35 µM for 7-CN-7-CG) .

2.1.2 Deoxyhypusine (Dhp)
Dhp lacks the 7-deaza modification, resulting in lower metabolic stability. Comparative studies indicate that this compound exhibits a 3-fold longer half-life (t₁/₂ = 8.2 hrs) in cellular assays compared to Dhp (t₁/₂ = 2.7 hrs) .

Functional Comparisons

Parameter This compound 7-CN-7-CG Dhp
Molecular Weight 287.3 g/mol 265.2 g/mol 273.3 g/mol
Enzymatic Affinity Km = 12 µM Km = 35 µM Km = 18 µM
Cellular Stability t₁/₂ = 8.2 hrs t₁/₂ = 4.5 hrs t₁/₂ = 2.7 hrs
Therapeutic Target eIF5A hypusination Nucleotide metabolism eIF5A hypusination

Data derived from enzyme kinetics and metabolic profiling .

Pathway Specificity

This compound selectively modulates the hypusination pathway without interfering with spermidine-dependent processes, unlike Dhp, which competes with spermidine for binding to deoxyhypusine synthase . In contrast, 7-CN-7-CG primarily affects NADPH-dependent redox pathways, as evidenced by transcriptomic analyses showing upregulation of Nrf2 targets in treated cells .

Research Challenges and Limitations

  • Data Accessibility : Structural and kinetic data for this compound are partially restricted due to ongoing proprietary research .
  • Analytical Complexity: Differentiation of this compound from analogues requires advanced techniques like LC-MS/MS, as noted in chemical analysis guidelines .
  • Biological Variability : Batch-to-batch variability in compound synthesis (e.g., purity differences ≥15%) complicates reproducibility .

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